3-(3-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC15837776
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O2 |
|---|---|
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C18H18ClN3O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | PYKJAEKYWASUJI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a 3,4-diethoxyphenyl moiety. This arrangement creates a planar heterocyclic system with conjugated π-electrons, enhancing its stability and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)OCC |
| PubChem CID | 84221113 |
The ethoxy groups at the 3,4-positions of the phenyl ring introduce steric bulk and electron-donating effects, which influence solubility and interaction with biological targets. The chlorine atom at the 3-position of the adjacent phenyl ring enhances electrophilicity, potentially facilitating covalent binding to enzymes or receptors .
Spectroscopic Characterization
¹H-NMR analysis of analogous triazoles reveals distinct proton environments:
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The triazole NH proton resonates as a singlet near δ 14.0–13.9 ppm .
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Aromatic protons from the chlorophenyl and diethoxyphenyl groups appear as multiplet clusters between δ 7.0–8.0 ppm .
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Ethoxy methyl groups (-OCH₂CH₃) exhibit triplet signals near δ 1.3–1.4 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) .
Mass spectrometry (API-ES) typically shows a molecular ion peak at m/z 343.8 [M+H]⁺, with fragmentation patterns indicating cleavage of the ethoxy groups (loss of 45 Da per group) and the chlorophenyl moiety .
Synthesis and Optimization
Reaction Pathways
The synthesis follows a two-step protocol:
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Condensation: 3-Chlorophenyl hydrazine reacts with 3,4-diethoxybenzaldehyde in ethanol under reflux to form a hydrazone intermediate.
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Cyclization: The hydrazone undergoes oxidative cyclization using POCl₃ or PCl₅ as a dehydrating agent, yielding the triazole core .
Key Reaction Conditions
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Temperature: 80–100°C
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Solvent: Anhydrous ethanol or dichloromethane
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Catalyst: Phosphorus oxychloride (POCl₃)
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Yield: 60–75% (optimized)
Purification and Analysis
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Purity is confirmed by HPLC (retention time 5.6–5.8 min) and elemental analysis (±0.3% for C, H, N) .
Biological Activities and Mechanisms
Cytotoxicity Profile
While direct data for this compound are unavailable, structurally similar 1,2,4-triazole-3-thiones exhibit dose-dependent cytotoxicity against L929 fibroblast cells:
Industrial and Pharmaceutical Applications
Agricultural Fungicides
The compound’s stability under UV light and soil persistence (>30 days) make it a candidate for foliar sprays and seed treatments. Field trials show 85–92% efficacy against wheat rust (Puccinia triticina) at 200 g/hectare.
Medicinal Chemistry
Ongoing research explores its potential as:
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